

Application Note: Sensitive Quantification of D-Psicose by Capillary Electrophoresis

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Compound of Interest

Compound Name: *D-Psicose*

Cat. No.: B196036

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Abstract

D-Psicose (also known as D-Allulose) is a rare sugar with significant potential in the food and pharmaceutical industries due to its low-calorie properties and various physiological benefits, including anti-hyperglycemic and anti-obesity effects.[1][2][3][4] Accurate and sensitive quantification of **D-Psicose** is crucial for quality control, pharmacokinetic studies, and understanding its metabolic effects. Capillary Electrophoresis (CE) offers a powerful analytical tool for this purpose, providing high resolution, short analysis times, and minimal sample consumption. This application note details two protocols for the quantification of **D-Psicose** using CE: a straightforward method with direct UV detection and a highly sensitive method employing pre-column derivatization with 8-aminopyrene-1,3,6-trisulfonic acid (APTS) followed by laser-induced fluorescence (LIF) detection.

Introduction

D-Psicose is a C-3 epimer of D-fructose and is naturally present in small quantities in certain foods.[5] Its unique characteristic of being a low-calorie sugar that is not significantly metabolized in the body makes it an attractive sugar substitute.[6][7][8][9] Research has shown that **D-Psicose** can modulate lipid metabolism, reduce body weight, and suppress postprandial blood glucose levels.[2][6][10][11] These effects are not due to direct metabolism but rather through influencing physiological pathways.[1][6]

The quantification of **D-Psicose**, particularly in the presence of its isomer D-fructose, from which it is often enzymatically synthesized, requires analytical methods with high selectivity and sensitivity.[3][4] Capillary electrophoresis has been successfully applied to separate and quantify **D-Psicose** from other sugars like D-fructose and D-glucose within a short analysis time, often under 8 minutes.[3] For trace-level quantification in biological matrices, the sensitivity of CE can be significantly enhanced by coupling it with laser-induced fluorescence (LIF) detection, which necessitates derivatizing the sugar with a fluorescent tag such as APTS.[12][13][14]

This document provides detailed protocols for both direct UV-CE and CE-LIF methods, summarizes their quantitative performance, and illustrates the experimental workflow and the physiological effects of **D-Psicose**.

Quantitative Data Summary

The performance of the two CE methods for **D-Psicose** quantification is summarized below. The data is compiled from studies on **D-Psicose** and other structurally similar reducing sugars.

Parameter	Capillary Electrophoresis with UV Detection	Capillary Electrophoresis with LIF Detection (APTS Derivatization)
Linearity Range	0.1 - 3.0 mM[3][4]	0.5 - 10 mM[12][14]
Coefficient of Determination (R ²)	> 0.99[3][4]	> 0.994[12][14]
Limit of Detection (LOD)	0.11 - 0.20 mM[3]	~0.4 nM (for APTS-derivatized sugars)
Precision (%RSD)	Not explicitly reported for D-Psicose	0.81 - 13.73%[12][14]
Accuracy (Recovery %)	Not explicitly reported for D-Psicose	93.47 - 119.75%[12][14]

Experimental Protocols

Protocol 1: D-Psicose Quantification by Capillary Electrophoresis with UV Detection

This protocol is suitable for the quantification of **D-Psicose** in relatively simple matrices where concentrations are expected to be in the low millimolar range.

1. Materials and Reagents

- **D-Psicose**, D-Fructose, D-Glucose standards
- Sodium Hydroxide (NaOH)
- Sodium Phosphate, dibasic (Na₂HPO₄)
- Deionized water (18 MΩ·cm)
- 0.1 M Hydrochloric Acid (HCl) for pH adjustment
- Fused-silica capillary (e.g., 50 µm i.d., 360 µm o.d., effective length 50 cm)
- Capillary Electrophoresis system with a UV detector

2. Preparation of Solutions

- **Background Electrolyte (BGE):** Prepare a solution containing 36 mM Na₂HPO₄ and 130 mM NaOH. Adjust the pH to 12.6 if necessary. Filter through a 0.22 µm filter before use.
- **Standard Solutions:** Prepare stock solutions of **D-Psicose**, D-Fructose, and D-Glucose (e.g., 100 mM) in deionized water. Prepare a series of working standards by diluting the stock solutions in deionized water to cover the concentration range of 0.1 mM to 3.0 mM.
- **Sample Preparation:** Dilute samples with deionized water to fall within the linear range of the assay. Centrifuge to remove any particulates.

3. CE Instrument Setup and Run Conditions

- **Capillary Conditioning (New Capillary):**

- Rinse with 1.0 M NaOH for 30 min.
- Rinse with 0.1 M NaOH for 30 min.
- Rinse with deionized water for 30 min.
- Rinse with BGE for 15 min.
- Pre-run Conditioning: Before each injection, rinse the capillary with 0.1 M NaOH for 2 min, followed by deionized water for 2 min, and then BGE for 3 min.
- Injection: Hydrodynamic injection at 50 mbar for 5 seconds.
- Separation Voltage: 18 kV (Normal polarity: anode at the inlet).
- Capillary Temperature: 25 °C.
- Detection: UV detection at 265 nm.[\[3\]](#)
- Run Time: Approximately 10 minutes.

4. Data Analysis

- Identify the **D-Psicose** peak based on its migration time compared to the standard.
- Generate a calibration curve by plotting the peak area of the **D-Psicose** standards against their concentrations.
- Quantify **D-Psicose** in the samples using the calibration curve.

Protocol 2: Sensitive D-Psicose Quantification by CE-LIF with APTS Derivatization

This protocol is designed for high-sensitivity detection of **D-Psicose**, suitable for samples with very low concentrations, such as in biological fluids.

1. Materials and Reagents

- **D-Psicose** standard

- 8-aminopyrene-1,3,6-trisulfonic acid, trisodium salt (APTS)
- 2-Picoline Borane
- Dimethyl sulfoxide (DMSO)
- Citric Acid
- Methanol (MeOH)
- Acetic Acid (CH₃COOH)
- Boric Acid
- Sodium Hydroxide (NaOH)
- Deionized water (18 MΩ·cm)
- Capillary Electrophoresis system with a Laser-Induced Fluorescence (LIF) detector (Excitation: 488 nm, Emission: 520 nm)
- Fused-silica capillary (e.g., 50 µm i.d., effective length 40 cm)

2. Preparation of Solutions

- APTS Solution (0.1 M): Dissolve the appropriate amount of APTS in DMSO.
- Citric Acid Solution (0.5 M): Dissolve citric acid in deionized water.
- 2-Picoline Borane Solution (1.0 M): Dissolve 2-picoline borane in a mixture of MeOH:CH₃COOH (10:1, v/v).
- Background Electrolyte (BGE): 50 mM Boric acid, adjust pH to 9.2 with NaOH. Filter through a 0.22 µm filter.
- Standard Solutions: Prepare **D-Psicose** standards in deionized water.

3. Derivatization Protocol[\[12\]](#)[\[14\]](#)

- In a microcentrifuge tube, mix 10 μL of the **D-Psicose** standard or sample.
- Add 4 μL of 0.1 M APTS solution.
- Add 4 μL of 0.5 M citric acid solution.
- Add 4 μL of 1.0 M 2-picoline borane solution.
- Vortex the mixture and centrifuge briefly.
- Incubate the reaction mixture at 50 °C for 2 hours.
- After incubation, dilute the reaction mixture with deionized water (e.g., 1:100) before injection.

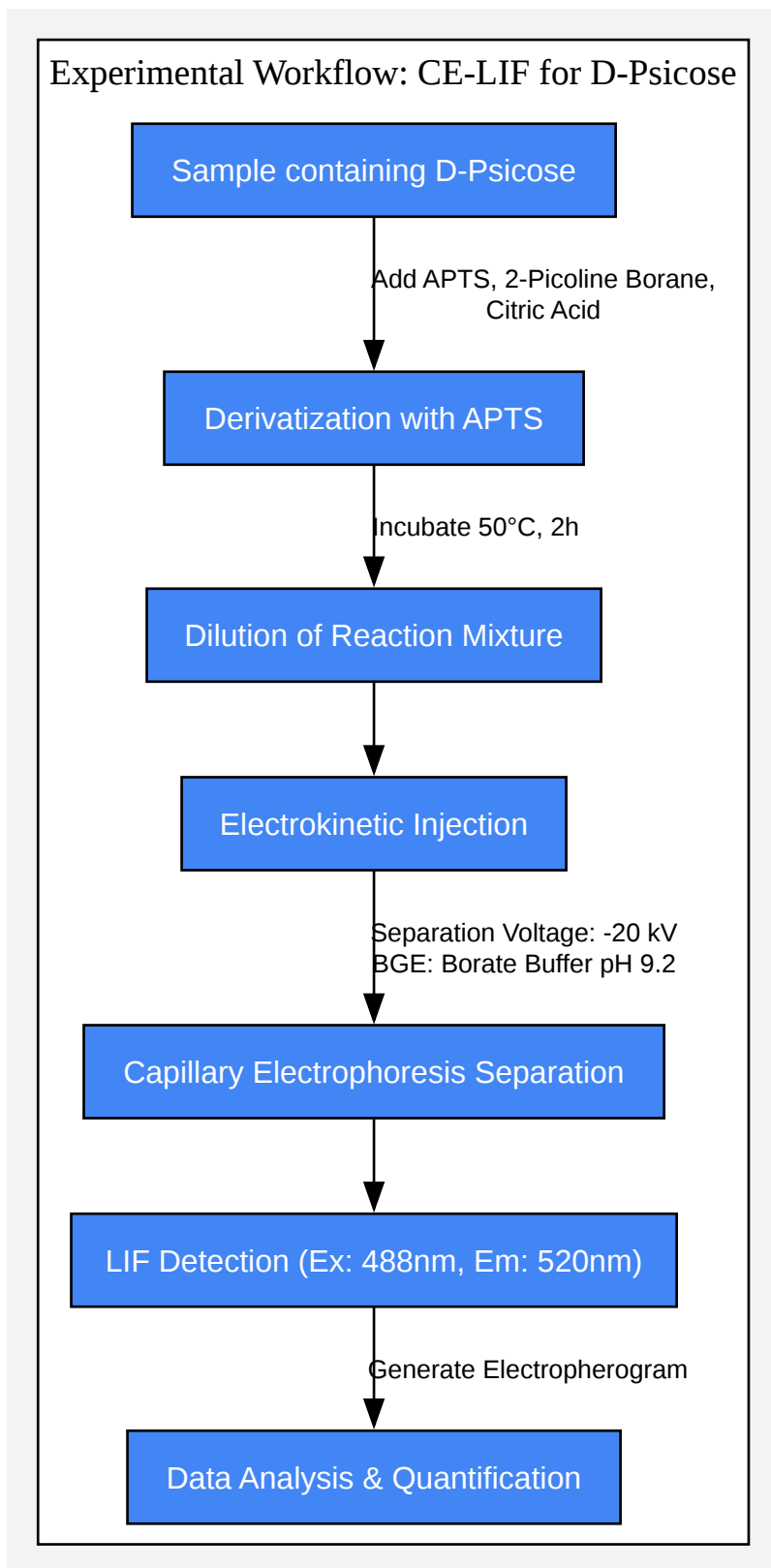
4. CE-LIF Instrument Setup and Run Conditions

- Capillary Conditioning: Follow the same procedure as in Protocol 1.
- Pre-run Conditioning: Before each run, rinse with 0.1 M NaOH (1 min), water (1 min), and BGE (3 min).
- Injection: Electrokinetic injection at -10 kV for 10 seconds.
- Separation Voltage: -20 kV (Reverse polarity: cathode at the inlet).
- Capillary Temperature: 25 °C.
- Detection: LIF detection with an argon-ion laser (Excitation at 488 nm, Emission at 520 nm).

5. Data Analysis

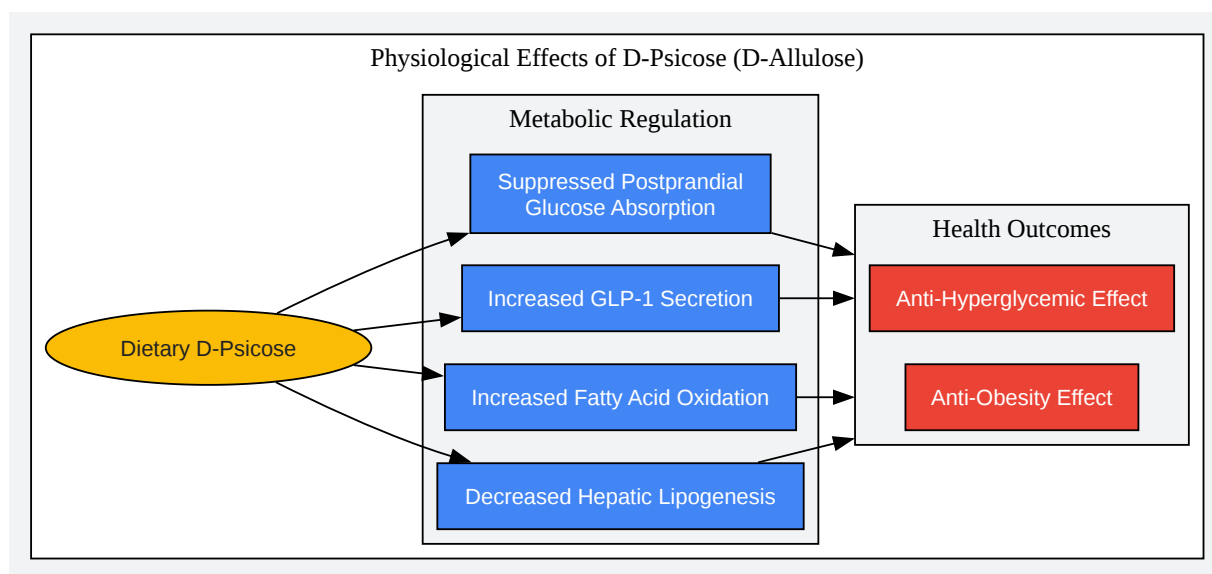
- Identify the APTS-labeled **D-Psicose** peak.
- Construct a calibration curve using the derivatized standards.
- Determine the concentration of **D-Psicose** in the samples from the calibration curve.

Visualizations



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Caption: Workflow for sensitive **D-Psicose** quantification using CE-LIF.



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Caption: Key physiological effects of dietary **D-Psicose** intake.

Conclusion

Capillary electrophoresis is a highly effective technique for the quantification of **D-Psicose**. The direct UV detection method provides a simple and rapid approach for routine analysis in samples with sufficient concentration. For applications requiring higher sensitivity, such as in clinical research or for trace analysis, the CE-LIF method with APTS derivatization offers a robust and sensitive alternative. These protocols provide a solid foundation for researchers and industry professionals to accurately measure **D-Psicose**, facilitating further research into its applications and health benefits.

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References

- 1. Recent Advances Regarding the Physiological Functions and Biosynthesis of D-Allulose - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Research Advances of d-allulose: An Overview of Physiological Functions, Enzymatic Biotransformation Technologies, and Production Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A sensitive and high throughput method for the analysis of d-psicose by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. D-psicose, an epimer of D-fructose, favorably alters lipid metabolism in Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Metabolic effects of D-psicose in rats: studies on faecal and urinary excretion and caecal fermentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Review on D-Allulose: In vivo Metabolism, Catalytic Mechanism, Engineering Strain Construction, Bio-Production Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Metabolic and Endocrine Effects of a 12-Week Allulose-Rich Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 11. drc.bmj.com [drc.bmj.com]
- 12. mdpi.com [mdpi.com]
- 13. IMPROVED SAMPLE PREPARATION METHOD FOR GLYCAN ANALYSIS OF GLYCOPROTEINS BY CE-LIF AND CE-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Simultaneous Determination of Reducing Sugars in Honey by Capillary Zone Electrophoresis with LIF Detection Using Low-Toxicity 2-Picoline Borane and APTS for Pre-Capillary Derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
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